Heptanal, 2-methyl-5-oxo-, (2R)-
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Overview
Description
Heptanal, 2-methyl-5-oxo-, (2R)- is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.198 g/mol . . It is primarily used in industrial applications and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 2-methyl-5-oxo-, (2R)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . The reaction conditions typically include a solvent like dichloromethane (CH2Cl2) and a controlled temperature environment.
Industrial Production Methods
In industrial settings, the production of Heptanal, 2-methyl-5-oxo-, (2R)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptanal, 2-methyl-5-oxo-, (2R)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with different functional groups
Scientific Research Applications
Heptanal, 2-methyl-5-oxo-, (2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Heptanal, 2-methyl-5-oxo-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
Heptanal: A simple aldehyde with a similar structure but lacking the methyl and oxo groups.
2-Methylheptanal: Similar structure but without the oxo group.
5-Oxoheptanal: Similar structure but without the methyl group.
Uniqueness
Heptanal, 2-methyl-5-oxo-, (2R)- is unique due to the presence of both the methyl and oxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Properties
CAS No. |
553638-72-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2R)-2-methyl-5-oxoheptanal |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)5-4-7(2)6-9/h6-7H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
PZUHPQBEIPBBNA-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(=O)CC[C@@H](C)C=O |
Canonical SMILES |
CCC(=O)CCC(C)C=O |
Origin of Product |
United States |
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